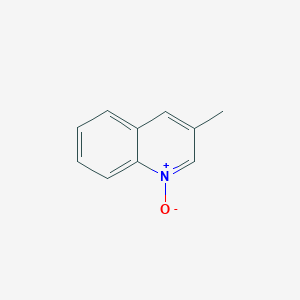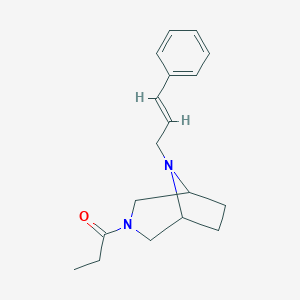![molecular formula C28H17N4NaO3S4 B167931 sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate CAS No. 10132-80-6](/img/structure/B167931.png)
sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzothiazole family, which is widely studied for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt typically involves the condensation of o-aminothiophenol with p-aminobenzoic acid under the action of melamine formaldehyde resin supported sulfuric acid. This reaction is often carried out under microwave irradiation and solvent-free conditions to enhance efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, [2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential, particularly in targeting specific enzymes and receptors involved in disease pathways. Its derivatives have shown promise in preclinical studies for treating various cancers and infections .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular processes, ultimately resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor activity and selective inhibition of cancer cell growth.
2-(4-Aminophenyl)benzimidazole: Exhibits antimicrobial and anti-inflammatory properties.
2-(4-Aminophenyl)benzoxazole: Studied for its potential as an anticancer and antimicrobial agent.
Uniqueness
What sets [2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt apart is its unique sulfonic acid group, which enhances its solubility and reactivity. This feature makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
10132-80-6 |
|---|---|
Molecular Formula |
C28H17N4NaO3S4 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H18N4O3S4.Na/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;/h2-13H,29H2,1H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
AKGLQCZVRWSQHL-UHFFFAOYSA-M |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10132-80-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















